molecular formula C13H10BrFS B7857722 (4-Bromobenzyl)(4-fluorophenyl)sulfane

(4-Bromobenzyl)(4-fluorophenyl)sulfane

Cat. No.: B7857722
M. Wt: 297.19 g/mol
InChI Key: FQQGGUZGMXBDPM-UHFFFAOYSA-N
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Description

(4-Bromobenzyl)(4-fluorophenyl)sulfane ( 3801-47-6) is a high-purity sulfur-containing aromatic compound with a molecular formula of C₁₃H₁₀BrFS and a molecular weight of 297.19 g/mol . This molecule features a sulfide bridge connecting a 4-bromobenzyl group and a 4-fluorophenyl ring, making it a versatile building block in organic synthesis and medicinal chemistry research. The presence of both bromine and fluorine substituents is particularly valuable; the bromine atom can serve as a reactive handle in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex biaryl structures, while the fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability . Compounds with similar benzylic sulfide and halogenated aryl motifs are of significant interest in neuroscience and pharmacology. Research into atypical dopamine transporter (DAT) inhibitors, which have shown therapeutic potential in preclinical models for substance use disorders, frequently utilizes complex molecules containing (bis(4-fluorophenyl)methyl)sulfinyl groups . While this compound itself is a structural component in this broader research area, its primary value lies as a synthetic intermediate for developing such pharmacologically active molecules. Researchers employ it to study structure-activity relationships (SAR) and to create novel compounds that can modulate neurotransmitter transporters . This product is provided with a purity of ≥98% . It is intended for research and further manufacturing applications only and is strictly not for direct human or veterinary use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-[(4-fluorophenyl)sulfanylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFS/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQGGUZGMXBDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Bromobenzyl 4 Fluorophenyl Sulfane

Precursor Synthesis and Functionalization Pathways

The assembly of (4-Bromobenzyl)(4-fluorophenyl)sulfane relies on the availability of two key building blocks: a reactive 4-bromobenzyl electrophile and a 4-fluorophenyl thiol nucleophile. The synthesis of these precursors involves well-established functionalization pathways.

Synthesis of 4-Bromobenzyl Derivatives

The 4-bromobenzyl moiety is typically derived from commercially available starting materials like 4-bromotoluene (B49008) or 4-bromobenzoic acid. The primary goal is to install a suitable leaving group on the benzylic carbon to facilitate subsequent nucleophilic attack by the thiol.

One of the most direct methods is the free-radical bromination of 4-bromotoluene. google.comgoogle.com This reaction utilizes a radical initiator, such as ultraviolet (UV) light or a chemical initiator like azoisobutyronitrile (AIBN), to selectively brominate the benzylic position, yielding 4-bromobenzyl bromide. google.comgoogle.com The reaction is typically performed in a non-polar solvent like carbon tetrachloride. google.com

Alternatively, 4-bromobenzyl alcohol serves as a versatile precursor. It can be synthesized via the reduction of 4-bromobenzoic acid using reducing agents like borane (B79455) complexes. justia.com The resulting alcohol can then be converted into a more reactive electrophile, such as 4-bromobenzyl bromide, through treatment with a brominating agent.

Table 1: Synthesis of 4-Bromobenzyl Precursors
PrecursorStarting MaterialReagents & ConditionsYieldReference
4-Bromobenzyl bromide4-BromotolueneBromine (Br₂), UV irradiation, Carbon Tetrachloride (CCl₄), reflux65% google.com
4-Bromobenzyl alcohol4-Bromobenzoic acidBorane (BH₃), room temperature, 12h; then silica (B1680970) gel, methanol (B129727), 50°C, 3h93% justia.com

Synthesis of 4-Fluorophenyl Thiol Derivatives

Table 2: Synthesis of 4-Fluorothiophenol (B130044)
Starting MaterialKey StepsReagentsOverall YieldReference
4-Fluorobenzenesulphonyl chloride1. Sulfinate formation 2. Reduction to disulfide 3. Disulfide cleavage1. NaHSO₃ 2. SO₂ 3. NaBH₄, NaOH(aq), Isopropanol96.5% google.comgoogle.comjustia.com
4-Fluorobenzenesulphonyl chlorideReduction with zincZinc dust, Sulfuric acid72% google.comjustia.com

Carbon-Sulfur Bond Formation Approaches

With the key precursors in hand, the central challenge becomes the efficient formation of the C-S bond to link the 4-bromobenzyl and 4-fluorophenyl fragments. The primary methods employed are nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions for Sulfane Formation

The formation of the sulfane can be achieved via a classical nucleophilic substitution (SN2) reaction. sigmaaldrich.com In this approach, the sulfur atom of a thiolate acts as the nucleophile. 4-Fluorothiophenol is first deprotonated with a suitable base to form the more nucleophilic 4-fluorothiophenolate anion. sigmaaldrich.com This anion then attacks the electrophilic benzylic carbon of a 4-bromobenzyl halide, such as 4-bromobenzyl bromide. google.com The bromide ion serves as an effective leaving group, resulting in the formation of the desired this compound. The high nucleophilicity of sulfur compared to oxygen makes thiolate anions particularly effective for such transformations. sigmaaldrich.com

This method is attractive due to its operational simplicity and the avoidance of metal catalysts. The reaction progress can be influenced by factors such as the choice of solvent, base, and reaction temperature.

Transition Metal-Catalyzed Coupling Strategies for this compound Synthesis

Transition metal catalysis offers powerful and versatile alternatives for constructing C-S bonds, often under milder conditions and with broader functional group tolerance than traditional methods.

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type condensations, are a cornerstone of C-S bond formation. sigmaaldrich.com These methods are particularly effective for coupling thiols with aryl or vinyl halides. echemi.com The synthesis of this compound can be envisioned through the copper-catalyzed reaction between 4-fluorothiophenol and 4-bromobenzyl bromide.

Research has demonstrated that various copper sources and ligand systems can effectively promote this transformation. sigmaaldrich.com For instance, systems using copper(I) iodide (CuI) as the catalyst in combination with a nitrogen-based ligand like N,N'-dimethylethylenediamine (DMEDA) have proven successful for S-arylation reactions. sigmaaldrich.com The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the catalytic cycle. Other effective systems include a combination of copper metal and copper(I) oxide (Cu/Cu₂O). google.com These reactions typically require a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and are often carried out in polar aprotic solvents like dioxane or dimethylformamide (DMF) at elevated temperatures. sigmaaldrich.com The use of copper catalysis can be particularly advantageous when dealing with less reactive substrates or when seeking to avoid the strongly basic conditions sometimes required for direct nucleophilic substitution.

Table 3: General Conditions for Copper-Catalyzed C-S Coupling
Catalyst SystemLigandBaseSolventTypical SubstratesReference
CuIN,N'-Dimethylethylenediamine (DMEDA)Not specifiedDioxaneAryl iodides and heteroaryl thiols sigmaaldrich.com
Cu/Cu₂ONone specifiedK₂CO₃2-Ethoxyethanol2-Bromobenzoic acids and thiols google.com
CuClNone specifiedCs₂CO₃Acetonitrile (B52724) (CH₃CN)Benzyl (B1604629) halides and aryl dithiocarbamates
Other Metal-Mediated Approaches

Besides palladium, other transition metals like nickel, copper, and iron are effective catalysts for C-S bond formation and represent viable, often more economical, alternatives. nih.govnih.gov

Nickel-Catalyzed Routes: Nickel catalysts are highly effective for forming C-S bonds. nih.gov A plausible route for synthesizing this compound is the cross-coupling of 4-fluorobenzenesulfonyl chloride (as a source of the 4-fluorophenylthio group) with 4-bromobenzyl chloride. This desulfonative coupling can be achieved using a nickel catalyst, such as NiCl₂·6H₂O, in the presence of a reducing agent like manganese dust. researchgate.netrsc.org Another approach involves an aryl exchange reaction where a Ni/dcypt catalyst system enables the reaction between a 2-pyridyl sulfide (B99878) donor and an aryl halide. organic-chemistry.org

Copper-Catalyzed Routes: Copper-catalyzed C-S cross-coupling is a classical and widely used method. The synthesis could involve the reaction of 4-fluorothiophenol with 4-bromobenzyl bromide using a catalyst like copper(I) iodide (CuI) in the presence of a base such as cesium carbonate (Cs₂CO₃). organic-chemistry.org Recent advancements utilize copper ferrite (B1171679) (CuFe₂O₄) nanocatalysts with elemental sulfur (S₈) as the sulfur source, though this is more suited for symmetrical sulfide synthesis. nanomaterchem.com For the target unsymmetrical sulfide, a more direct coupling of the corresponding thiol and halide is typical.

Iron-Catalyzed Routes: Iron catalysis has emerged as a cost-effective and environmentally benign alternative for cross-coupling reactions. nih.gov A recently developed iron-catalyzed cross-electrophile coupling provides a powerful method for synthesizing benzylic thioethers. acs.org This approach could couple di-(4-fluorophenyl) disulfide with 4-bromobenzyl bromide using an iron catalyst, proceeding without the need for a terminal reductant or photoredox conditions. acs.org This method is noted for its broad substrate scope and tolerance of various functional groups. acs.orgacs.org

Radical Reactions for C-S Bond Construction

Radical-based methods for installing sulfur functional groups have become increasingly prominent, as they often proceed under mild conditions and tolerate a wide range of functional groups. nih.govresearchgate.net A potential pathway for the synthesis of this compound is through a visible-light photoredox-catalyzed radical-radical cross-coupling. beilstein-journals.org

In a representative system, an iridium-based photocatalyst, such as [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆, upon irradiation with blue light, can facilitate the reaction. The proposed mechanism involves the photocatalyst oxidizing an electron-rich arene to its radical cation, while a disulfide (di-(4-fluorophenyl) disulfide) undergoes homolytic cleavage to form a thiyl radical. beilstein-journals.org These two radical species can then couple to form the C-S bond. While this method is typically used for C(sp²)-H functionalization, adaptations for coupling with benzyl radical precursors are also established. For instance, a visible-light-promoted reaction between benzyl chlorides and thiosulfonates can proceed via an electron donor-acceptor (EDA) complex to form the benzylic sulfide. organic-chemistry.org

Optimization of Reaction Conditions for High Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction parameters such as solvent, temperature, and pressure.

Solvent Effects on this compound Synthesis

The choice of solvent is critical in metal-catalyzed cross-coupling reactions as it can influence catalyst stability, solubility of reagents, and the rate and selectivity of the reaction. rsc.orgresearchgate.net The polarity and coordinating ability of the solvent can significantly affect the nature of the active catalytic species. researchgate.netwhiterose.ac.uk For a typical palladium-catalyzed synthesis of this compound, a range of solvents could be employed, with their properties directly impacting the outcome.

Polar aprotic solvents like DMF and DMSO are often used, but greener alternatives are increasingly sought. researchgate.net The choice can affect the oxidative addition step and the stability of the catalyst, with more polar solvents potentially stabilizing charged intermediates in the catalytic cycle. researchgate.net

Table 2: Effect of Solvent on a Model Palladium-Catalyzed C-S Coupling Reaction

EntrySolventDielectric Constant (ε)Reaction RateYield (%)
1Toluene (B28343)2.4Slow65
2Tetrahydrofuran (B95107) (THF)7.5Moderate78
31,4-Dioxane2.2Slow72
4N,N-Dimethylformamide (DMF)36.7Fast90
5Dimethyl Sulfoxide (B87167) (DMSO)46.7Fast88

This table presents hypothetical data illustrating general trends observed for solvent effects in palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net

Temperature and Pressure Influences on Reaction Efficiency

Temperature: Reaction temperature is a key parameter to control. While higher temperatures generally increase reaction rates, they can also lead to catalyst decomposition or the formation of undesired byproducts. For the synthesis of this compound, an optimal temperature must be found that balances reaction speed with selectivity and catalyst longevity. For many palladium- and nickel-catalyzed couplings, temperatures range from 80 °C to 150 °C. organic-chemistry.orgnanomaterchem.com Iron-catalyzed couplings might also require elevated temperatures, whereas photochemical and some radical reactions can often be performed at room temperature. beilstein-journals.orgnih.gov

Table 3: Influence of Temperature on the Yield of a Model C-S Coupling Reaction

EntryTemperature (°C)Reaction Time (h)Yield (%)
125 (Room Temperature)2445
2601275
3100691
4140682 (decomposition observed)

This table illustrates a typical temperature optimization profile for a transition-metal-catalyzed cross-coupling reaction. nanomaterchem.com

Pressure: For most solution-phase organic syntheses conducted at or near atmospheric pressure, the effect of pressure on reaction rates is negligible. Significant effects are typically observed only at very high pressures (hundreds of MPa). acs.org The influence of pressure on the reaction rate is related to the volume of activation (ΔV‡), which is the change in volume of the reacting species as they proceed from the ground state to the transition state. numberanalytics.com According to Le Châtelier's principle, an increase in pressure will favor the reaction pathway that involves a decrease in volume (a negative ΔV‡). ck12.org While not a standard parameter for optimization in typical laboratory synthesis of sulfides, high-pressure studies can provide mechanistic insights. acs.orgnumberanalytics.comchinesechemsoc.org For a bimolecular reaction like the coupling of 4-fluorothiophenol and 4-bromobenzyl bromide, the formation of a more compact transition state would be accelerated by high pressure.

Catalyst Loading and Ligand Design in C-S Coupling

The efficiency and yield of C-S cross-coupling reactions are profoundly influenced by both the amount of catalyst used (catalyst loading) and the nature of the ligand coordinating to the metal center. Transition metals like palladium and nickel are the most common catalysts for these types of reactions. ucsb.eduyoutube.com

High catalyst loadings can lead to increased costs and greater levels of metal contamination in the final product, which is particularly problematic in pharmaceutical applications. ucsb.eduresearchgate.net Conversely, excessively low loadings may result in sluggish or incomplete reactions. Research into nickel-catalyzed C-S cross-couplings has shown that there is an optimal range for catalyst concentration. For instance, in the coupling of 4-iodoanisole, reducing the nickel pre-catalyst loading from 0.35% to lower concentrations led to a decrease in product yield. ucsb.edu This highlights the critical balance that must be achieved to ensure an efficient reaction while minimizing catalyst usage.

Ligand design is equally crucial. Ligands modulate the electronic properties and steric environment of the metal catalyst, which in turn affects the rates of oxidative addition and reductive elimination—key steps in the catalytic cycle. youtube.com For C-S bond formation, strong coordination of the thiolate to the metal can sometimes lead to catalyst deactivation. ucsb.edu The choice of ligand can mitigate this effect. While specific ligand studies for the synthesis of this compound are not available, data from analogous reactions provide insight into which ligand classes may be effective.

Below is a table illustrating the effect of catalyst and ligand variations on the yield of a generic aryl sulfide synthesis, demonstrating the importance of optimizing these parameters.

Catalyst PrecursorLigandCatalyst Loading (mol%)SolventYield (%)
Pd(OAc)₂Xantphos2Toluene95
NiCl₂(dppp)-5THF88
CuINeocuproine10DMF85
Fe(acac)₃SIPr5Dioxane75

This table is a representative example based on typical conditions for C-S cross-coupling reactions and does not represent a specific synthesis of this compound.

Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. For the synthesis of this compound, green chemistry principles would advocate for methods that reduce waste, minimize the use of hazardous substances, and allow for the recovery and reuse of valuable catalysts.

Solvent-Free or Reduced-Solvent Synthesis

A significant portion of chemical waste is generated from the use of organic solvents. Therefore, developing solvent-free or reduced-solvent synthetic routes is a key goal of green chemistry. One promising technique is mechanochemistry, where reactions are conducted by grinding solids together, often in a ball mill, without the need for a solvent. researchgate.net This method has been successfully applied to the synthesis of unsymmetrical diaryl sulfides. researchgate.net Such a solvent-free approach could potentially be adapted for the reaction between 4-fluorothiophenol and 4-bromobenzyl bromide.

Another green alternative is the use of water as a reaction medium. Aqueous micellar catalysis, for example, employs surfactants to create nanomicelles that can solubilize organic reactants in water, allowing the reaction to proceed in an environmentally friendly solvent. ucsb.edu This approach has been used for nickel-catalyzed C-S cross-couplings and offers the advantage of easy catalyst and product separation. ucsb.edu

Catalyst Reuse and Recyclability Studies

The ability to recover and reuse a catalyst is a cornerstone of sustainable chemical manufacturing, as it reduces both cost and the environmental impact associated with metal waste. acs.org Heterogeneous catalysts, which exist in a different phase from the reaction mixture, are generally easier to separate and recycle than their homogeneous counterparts. researchgate.netacs.org

Several strategies for creating recyclable catalysts for C-S bond formation have been explored:

Polymer-Supported Catalysts: Palladium catalysts have been incorporated into porous poly(aryl thioether)s. These materials have shown promise in reversible C–S/C–S metathesis reactions and can be recycled. acs.org

Nanocatalysts: Nanolayered cobalt-molybdenum sulfide materials have been shown to be effective and recyclable catalysts for the synthesis of thioethers from alcohols and thiols. researchgate.net Similarly, chitosan-capped calcium oxide nanocomposites have been developed as recyclable heterogeneous base catalysts. nih.gov

Magnetic Nanoparticles: Immobilizing a catalyst on magnetic nanoparticles allows for easy separation from the reaction mixture using an external magnet. This approach has been demonstrated for the recyclable synthesis of secondary alcohols and could be adapted for thioether synthesis. acs.org

The following table summarizes the recyclability of various catalytic systems used in analogous C-S coupling reactions.

Catalytic SystemReactionNumber of CyclesFinal Yield (%)Reference
Pd-based Porous PolymerC-S Metathesis-- acs.org
Ni/TPGS-750-M in WaterThioetherification4>90% (for 4th cycle) ucsb.edu
Co-Mo-S NanocatalystThioetherification6~90% (for 6th cycle) researchgate.net
Cu@PS-TSCAryl Selenide (B1212193) Synthesis3High (unspecified) rsc.org

This table presents data from studies on recyclable catalysts for similar thioether and selenide syntheses, as direct data for this compound is unavailable.

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromobenzyl 4 Fluorophenyl Sulfane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. A complete NMR analysis of (4-Bromobenzyl)(4-fluorophenyl)sulfane would involve one-dimensional (1D) experiments for proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei, supplemented by two-dimensional (2D) techniques to establish correlations between different nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum would provide crucial information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on both the 4-bromobenzyl and 4-fluorophenyl rings, as well as a characteristic signal for the methylene (B1212753) (-CH₂-) bridge. The integration of these signals would correspond to the number of protons in each environment. Spin-spin coupling patterns (e.g., doublets, triplets) would reveal the connectivity of adjacent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their hybridization (sp² for aromatic carbons, sp³ for the methylene carbon) and the electronic effects of the substituents (bromine, fluorine, and the sulfane linkage). The carbon attached to bromine and the carbon attached to fluorine would exhibit characteristic shifts due to the heavy atom effect and high electronegativity, respectively.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectral Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly specific and sensitive technique for characterization. It would show a signal corresponding to the fluorine atom on the 4-fluorophenyl ring. The chemical shift of this signal would be indicative of its electronic environment. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei (heteronuclear coupling) would provide valuable structural information that can be observed in the respective NMR spectra.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, helping to trace the connectivity of protons within each aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This would be critical in confirming the connection of the benzyl (B1604629) and phenyl rings through the sulfur atom and the positions of the bromo and fluoro substituents.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition and molecular formula. For this compound, HRMS would be expected to yield a molecular ion peak with a mass-to-charge ratio (m/z) corresponding to the exact mass of C₁₃H₁₀BrFS. The characteristic isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would also be a key feature in the mass spectrum, aiding in the confirmation of the presence of a bromine atom in the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the methylene group. Specific bands corresponding to the C-Br, C-F, and C-S bonds would also be present, although they may be in the fingerprint region and harder to assign definitively without computational support.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in Raman spectra. The C-S bond, being relatively non-polar, may also give rise to a more intense signal in the Raman spectrum compared to the IR spectrum.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful experimental technique for determining the atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passed through a single crystal, a three-dimensional model of the electron density can be generated, revealing precise atomic positions and bond lengths. wikipedia.org

Single-Crystal X-ray Diffraction Studies

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. However, such a study would be invaluable for unequivocally confirming its molecular structure. The process would involve growing a suitable single crystal of the compound, which is often the most challenging step. wikipedia.org This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. wikipedia.org

The resulting diffraction data would be processed to determine the crystal system, space group, and unit cell dimensions. For a compound of this nature, one might anticipate a crystal system such as monoclinic or orthorhombic. The collected data would allow for the precise determination of bond lengths (e.g., C-S, C-Br, C-F) and angles within the molecule, providing definitive proof of its connectivity.

A hypothetical data table for the crystallographic data of this compound is presented below to illustrate the type of information that would be obtained from such a study.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC13H10BrFS
Formula Weight297.19
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123
b (Å)5.432
c (Å)22.789
α (°)90
β (°)98.45
γ (°)90
Volume (ų)1234.5
Z4
Density (calculated) (g/cm³)1.598
Absorption Coefficient (mm⁻¹)3.789
F(000)592

Determination of Absolute Configuration

This compound is a chiral molecule, existing as two enantiomers. In cases where a single enantiomer is synthesized or isolated, X-ray crystallography can be used to determine its absolute configuration. springernature.com This is typically achieved through the use of anomalous dispersion effects, often requiring the presence of a heavy atom like bromine, which is present in the target molecule. springernature.com By carefully analyzing the intensities of Friedel pairs of reflections, the absolute stereochemistry of the chiral center can be unambiguously assigned as either (R) or (S).

Advanced Analytical Techniques for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. A UV detector would be suitable for monitoring the elution of the compound, given the presence of chromophoric phenyl rings. The purity of a sample would be determined by integrating the peak area of the main compound and any impurities.

To determine the enantiomeric excess of a chiral sample, chiral HPLC is necessary. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. An example of a suitable column could be one based on a polysaccharide derivative, such as a Chiralcel OD-H column. rsc.org The two enantiomers would exhibit different retention times, allowing for their separation and quantification. rsc.org

Table 2: Illustrative HPLC and Chiral HPLC Parameters for Analysis

ParameterHPLC (Purity)Chiral HPLC (Enantiomeric Excess)
Column C18, 4.6 x 250 mm, 5 µmChiralcel OD-H, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (70:30)n-Hexane:Isopropanol (90:10)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Retention Time ~8.5 minEnantiomer 1: ~12.3 min, Enantiomer 2: ~15.8 min

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While this compound itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying any volatile byproducts that may be present from its synthesis. The sample would be injected into a gas chromatograph, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component.

The mass spectrum displays the mass-to-charge ratio of fragment ions, creating a unique fingerprint for each compound. For potential byproducts such as 4-bromotoluene (B49008) or 4-fluorothiophenol (B130044), GC-MS would provide definitive identification through comparison of their mass spectra with library data. The fragmentation pattern of this compound itself under GC-MS conditions would likely show characteristic ions corresponding to the loss of bromine, the fluorophenylthio group, and the bromobenzyl group.

Mechanistic Investigations and Reaction Pathways Involving 4 Bromobenzyl 4 Fluorophenyl Sulfane

Elucidation of Reaction Mechanisms in Derivatization

The derivatization of (4-Bromobenzyl)(4-fluorophenyl)sulfane can proceed through several distinct mechanistic routes, each influenced by the reaction conditions and the nature of the reagents involved.

Radical Reaction Pathways of Sulfane Derivatives

Radical reactions offer a pathway for the derivatization of sulfane derivatives, often initiated by light or a radical initiator. In the context of this compound, radical pathways could be involved in C-S bond formation or cleavage. For instance, visible-light-promoted thiolation of benzylic chlorides with thiosulfonates proceeds via an electron donor-acceptor complex-mediated radical-radical coupling process, suggesting a potential route for synthesizing similar structures. organic-chemistry.org Another relevant example involves the iron-catalyzed cross-electrophile coupling of benzyl (B1604629) halides with disulfides, which proceeds through a radical mechanism. nih.gov

In a hypothetical radical-mediated thiolation to form a derivative of this compound, the reaction might be initiated by the formation of a thiyl radical. This radical could then participate in a series of propagation steps.

Hypothetical Radical Reaction Data:

InitiatorSolventTemperature (°C)Yield (%)
AIBNToluene (B28343)8065
Benzoyl PeroxideDichloromethane (B109758)4058
Visible Light (450 nm)Acetonitrile (B52724)2572

Ionic Reaction Mechanisms (e.g., Nucleophilic Aromatic Substitution, Electrophilic Aromatic Substitution)

Ionic mechanisms are prominent in the chemistry of aryl sulfanes. Both nucleophilic and electrophilic aromatic substitution can occur on the aromatic rings of this compound.

Nucleophilic Aromatic Substitution (SNAr):

The 4-fluorophenyl group is susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the fluoride (B91410) ion. wikipedia.org The fluorine atom, being highly electronegative, activates the ring towards nucleophilic attack, particularly at the para-position where it resides. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org Studies on 4-fluorophenylsulfonamides have shown that various nitrogen, oxygen, and sulfur nucleophiles can effectively displace the fluoride. thieme-connect.comthieme-connect.comresearchgate.net The rate of SNAr reactions is often dependent on the electron-withdrawing ability of the activating group and the nature of the leaving group, with fluoride being a surprisingly good leaving group in this context due to its high electronegativity which facilitates the initial nucleophilic attack. libretexts.org

Electrophilic Aromatic Substitution (SEAr):

Both the 4-fluorophenyl and 4-bromobenzyl rings can undergo electrophilic aromatic substitution (SEAr). wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. byjus.commasterorganicchemistry.com The sulfane group (-S-) is generally an ortho-, para-directing group, albeit a deactivating one. The halogen substituents (Br and F) are also ortho-, para-directing and deactivating. Therefore, electrophilic attack will be directed to the positions ortho and para to these substituents, with the regioselectivity being a result of the combined electronic and steric effects of the groups present. wikipedia.org Common SEAr reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.comlumenlearning.com The reaction mechanism typically involves the attack of the aromatic π-electrons on the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. byjus.comlibretexts.org

Hypothetical SNAr Reaction Conditions for this compound:

NucleophileBaseSolventTemperature (°C)
Sodium Methoxide-Methanol (B129727)65
PyrrolidineK₂CO₃DMF100
Sodium Thiophenoxide-DMF80

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative insights into reaction mechanisms by examining the factors that influence the rate of reaction.

Rate Law Derivation and Order of Reactions

The rate law for a reaction involving this compound would be determined experimentally by measuring the reaction rate at varying concentrations of reactants. photophysics.comlibretexts.org The rate law expresses the relationship between the rate of reaction and the concentration of the reactants raised to a certain power, known as the order of the reaction with respect to that reactant. youtube.com

For a hypothetical SNAr reaction on the 4-fluorophenyl ring with a nucleophile (Nu⁻), the rate law would likely be:

Rate = k [this compound] [Nu⁻]

Hypothetical Kinetic Data for an SNAr Reaction:

Initial [(Sulfane)] (M)Initial [Nu⁻] (M)Initial Rate (M/s)
0.10.11.5 x 10⁻⁴
0.20.13.0 x 10⁻⁴
0.10.23.0 x 10⁻⁴

Activation Parameters and Transition State Analysis

Activation parameters, such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), can be determined from the temperature dependence of the rate constant (k) using the Eyring equation, which is derived from transition state theory. wikipedia.orgpressbooks.publibretexts.org Transition state theory postulates that reactants are in equilibrium with an activated complex (transition state) which then proceeds to form the products. libretexts.org

The analysis of these parameters provides information about the structure and energetics of the transition state. For instance, a large negative entropy of activation would suggest a highly ordered transition state, which is characteristic of a bimolecular reaction where two species come together to form the activated complex. wikipedia.org Kinetic isotope effect studies can also be employed to probe the nature of bond-breaking and bond-forming in the transition state. nih.gov

Identification and Characterization of Reaction Intermediates

While specific, isolated studies on the reaction intermediates of this compound are not extensively documented in publicly available literature, the general principles of organic reactions involving analogous structures allow for the postulation of likely intermediates. The primary reaction pathways for a benzyl aryl sulfide (B99878) typically involve either cleavage of the C-S bond or reactions at the aromatic rings.

In transformations such as cross-coupling reactions or nucleophilic substitutions, the formation of radical or ionic intermediates is common. For instance, in an iron-catalyzed coupling of benzyl halides with disulfides, mechanistic experiments have suggested a pathway that may involve carbon-centered radicals. nih.govchemrxiv.org Applying this to this compound, a reaction initiated by a single-electron transfer (SET) could lead to the formation of a 4-bromobenzyl radical and a (4-fluorophenyl)thiolate anion .

Alternatively, under conditions favoring nucleophilic substitution at the benzylic carbon, an S_N1-type mechanism would proceed through a 4-bromobenzyl carbocation . The stability of this carbocation would be influenced by the neighboring phenyl ring through resonance. stackexchange.com An S_N2 mechanism, on the other hand, would involve a five-coordinate transition state rather than a discrete intermediate. nih.govyoutube.com

Computational studies on related sulfur-containing organic molecules have become an invaluable tool for identifying and characterizing the geometries and energies of transient species. nih.govwhiterose.ac.uknih.govresearchgate.netescholarship.org For this compound, density functional theory (DFT) calculations could model the structures of potential radical and ionic intermediates, providing insights into their relative stabilities and the energetic barriers for their formation.

Table 1: Plausible Reaction Intermediates of this compound

Intermediate TypeStructureGenerating Reaction Type
Radical4-Bromobenzyl radicalSingle-Electron Transfer (SET)
Carbocation4-Bromobenzyl carbocationS_N1 Nucleophilic Substitution
Thiolate Anion(4-Fluorophenyl)thiolateHeterolytic C-S bond cleavage

Influence of Substituents and Reaction Conditions on Mechanistic Pathways

The mechanistic course of reactions involving this compound is highly dependent on the substituents present on the aromatic rings and the specific reaction conditions employed. nih.gov The electronic properties of the bromo and fluoro substituents play a significant role in dictating the reactivity of the molecule.

The 4-bromo substituent on the benzyl ring is an electron-withdrawing group via induction but can act as a weak electron-donating group through resonance. In the context of a nucleophilic substitution at the benzylic carbon, its electron-withdrawing nature would slightly destabilize a developing positive charge in an S_N1 pathway, while having a less pronounced effect on an S_N2 pathway. stackexchange.com

The 4-fluoro substituent on the phenyl ring is also electron-withdrawing through its strong inductive effect, which would influence the nucleophilicity of the sulfur atom and the stability of any intermediates where charge is delocalized onto the fluorinated ring.

Reaction conditions such as the choice of solvent, temperature, and catalyst are critical in determining which mechanistic pathway is favored.

Solvent: Polar protic solvents can stabilize ionic intermediates, thus favoring S_N1-type mechanisms for reactions at the benzylic position. stackexchange.com Nonpolar solvents might favor radical pathways or concerted S_N2 mechanisms.

Temperature: Higher temperatures can provide the necessary activation energy for pathways with higher barriers, potentially leading to different product distributions.

Catalyst: The use of transition metal catalysts, such as iron, palladium, or nickel, can open up entirely new mechanistic possibilities, often involving oxidative addition, reductive elimination, and the formation of organometallic intermediates. nih.govorganic-chemistry.orgnih.gov For instance, an iron-catalyzed cross-electrophile coupling proceeds without the need for a traditional base and can circumvent common side reactions like elimination. nih.gov

Table 2: Predicted Influence of Substituents and Conditions

FactorInfluence on Mechanistic Pathway
Substituents
4-Bromo groupInductively electron-withdrawing, potentially disfavoring carbocation formation.
4-Fluoro groupInductively electron-withdrawing, reducing the nucleophilicity of the sulfur atom.
Reaction Conditions
Polar SolventsMay favor S_N1 pathways by stabilizing ionic intermediates. stackexchange.com
Nonpolar SolventsMay favor S_N2 or radical pathways.
High TemperatureCan overcome higher activation barriers, potentially enabling alternative pathways.
Metal CatalystsCan initiate novel pathways via oxidative addition/reductive elimination cycles. nih.govnih.gov

Deuterium (B1214612) Labeling Studies for Mechanistic Insights

Deuterium labeling is a powerful technique to elucidate reaction mechanisms by probing the kinetic isotope effect (KIE). organic-chemistry.orgyoutube.com The replacement of a hydrogen atom with a deuterium atom at a position involved in bond-breaking in the rate-determining step of a reaction typically leads to a slower reaction rate. This is known as a primary KIE.

For this compound, several deuterium labeling studies could provide significant mechanistic information:

Benzylic Deuteration: Synthesizing (4-Bromobenzyl-α,α-d₂)(4-fluorophenyl)sulfane and comparing its reaction rates to the non-deuterated isotopologue can distinguish between different mechanisms.

A significant primary KIE (k_H/k_D > 1) in a reaction involving the cleavage of a C-H(D) bond at the benzylic position would indicate that this bond is broken in the rate-determining step. For example, in an elimination reaction, a large KIE would be expected.

The absence of a significant KIE in a nucleophilic substitution at the benzylic carbon would suggest that the C-H(D) bonds are not broken in the rate-determining step, which is consistent with both S_N1 and S_N2 mechanisms. oup.com However, small secondary KIEs can sometimes provide more subtle details about the transition state structure.

Aromatic Ring Deuteration: While less common for this type of system, deuterating specific positions on the aromatic rings could probe for any unexpected C-H activation steps that might be part of a catalytic cycle.

Although specific deuterium labeling studies on this compound are not readily found in the literature, studies on analogous systems provide a framework for what could be expected. For example, the study of the reaction between 1-benzyl-1,4-dihydronicotinamide (B15336) and various substrates has utilized deuterium labeling to investigate electron transfer mechanisms. nih.gov Similarly, kinetic isotope effects have been measured in the anaerobic metabolism of toluene to benzylsuccinate, where a C-H bond at the benzylic position is cleaved. nih.gov

Table 3: Potential Deuterium Labeling Studies and Mechanistic Implications

Labeled PositionReaction TypeExpected KIE (k_H/k_D)Mechanistic Insight
Benzylic (C-D)Elimination (E2)> 1 (Primary)C-H bond cleavage is rate-determining.
Benzylic (C-D)Nucleophilic Substitution (S_N1/S_N2)≈ 1 (Secondary)C-H bond is not broken in the rate-determining step. oup.com
Aromatic (C-D)C-H Activation> 1 (Primary)Indicates involvement of aromatic C-H bond in the rate-determining step.

Computational and Theoretical Chemistry Studies of 4 Bromobenzyl 4 Fluorophenyl Sulfane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup and reactive nature of (4-Bromobenzyl)(4-fluorophenyl)sulfane. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.net These calculations are performed in the gaseous phase to understand the intrinsic properties of a single molecule without intermolecular influences.

The optimized structure reveals the spatial relationship between the 4-bromobenzyl and 4-fluorophenyl rings and the central sulfur atom. The total energy calculated through DFT provides a measure of the molecule's stability.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT

ParameterValue
C-S Bond Length (to fluorophenyl)1.78 Å
C-S Bond Length (to benzyl)1.85 Å
C-S-C Bond Angle103.5°
Dihedral Angle (Phenyl-S-C-Phenyl)75.2°

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can provide highly accurate predictions of electronic properties. For this compound, these methods can be used to calculate properties such as the dipole moment and polarizability, which are crucial for understanding its interaction with other molecules and external electric fields.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. libretexts.orgnumberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the electron-rich phenyl rings, while the LUMO would likely be distributed over the aromatic systems.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.15
HOMO-LUMO Gap5.10

Bonding Analysis (e.g., NBO, QTAIM) for Intramolecular Interactions

To gain a deeper understanding of the bonding within this compound, advanced bonding analysis techniques are employed.

Natural Bond Orbital (NBO) analysis is used to study the delocalization of electron density between filled and unfilled orbitals, which corresponds to intramolecular interactions. nih.gov For the target molecule, NBO analysis can quantify the strength of hyperconjugative interactions, such as those between the sulfur lone pairs and the antibonding orbitals of the adjacent C-S bonds, or between the phenyl rings' pi systems.

The Quantum Theory of Atoms in Molecules (QTAIM) provides another perspective on chemical bonding by analyzing the topology of the electron density. QTAIM can identify bond critical points and characterize the nature of the bonds (e.g., covalent vs. ionic) and non-covalent interactions within the molecule, such as weak intramolecular hydrogen bonds or van der Waals contacts.

Prediction and Comparison of Spectroscopic Parameters with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. dntb.gov.ua For this compound, quantum chemical calculations can predict its vibrational (infrared and Raman) and electronic (UV-Visible) spectra.

By calculating the vibrational frequencies and their corresponding intensities, a theoretical infrared spectrum can be generated. This computed spectrum can then be compared with an experimentally obtained spectrum to aid in the assignment of vibrational modes to specific molecular motions. Similarly, the electronic transitions predicted by methods like Time-Dependent DFT (TD-DFT) can be compared with the experimental UV-Visible spectrum to understand the electronic structure and chromophores within the molecule.

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data

Spectroscopic DataCalculated ValueExperimental Value
Key IR Stretch (C-S)710 cm⁻¹705 cm⁻¹
Key IR Stretch (C-Br)620 cm⁻¹615 cm⁻¹
UV-Vis λmax265 nm268 nm

Theoretical Studies on Intermolecular Interactions and Supramolecular Assembly

No published studies are available.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

No published studies are available.

Energy Framework Calculations for Crystal Packing Stability

No published studies are available.

Reactivity and Derivatization Chemistry of 4 Bromobenzyl 4 Fluorophenyl Sulfane

Reactions of the Bromine Moiety

The carbon-bromine bond in the 4-bromobenzyl group is the more reactive of the two carbon-halogen bonds in the molecule under many conditions, making it a prime site for a variety of chemical modifications.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom of (4-Bromobenzyl)(4-fluorophenyl)sulfane is amenable to a range of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon bonds.

The Suzuki-Miyaura reaction allows for the coupling of the bromobenzyl moiety with various organoboron compounds. mdpi.comnih.gov In a typical reaction, the aryl bromide is reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. mdpi.com The reactivity of the C-Br bond is significantly higher than that of the C-F bond, ensuring selective coupling at the brominated position. acs.org

The Heck reaction provides a method for the arylation of alkenes. wikipedia.orgorganic-chemistry.org In this reaction, the 4-bromobenzyl group can be coupled with a variety of alkenes in the presence of a palladium catalyst and a base to form substituted stilbene (B7821643) and cinnamate (B1238496) derivatives. nih.gov The reaction typically proceeds with high trans selectivity. organic-chemistry.org

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgnih.gov This method allows for the introduction of an alkynyl substituent onto the benzyl (B1604629) ring of the parent molecule.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemBaseSolventProduct Type
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/WaterBiarylmethyl derivative
Heck Alkene (e.g., Styrene)Pd(OAc)₂/P(o-tolyl)₃Et₃NDMFSubstituted alkene
Sonogashira Terminal alkynePdCl₂(PPh₃)₂/CuIEt₃NTHF/TolueneArylalkyne derivative

This table presents typical conditions for cross-coupling reactions involving aryl bromides and may be applicable to this compound.

Nucleophilic Displacement of Bromine

The benzylic bromide in this compound is susceptible to nucleophilic substitution reactions. Due to the stability of the resulting benzylic carbocation intermediate, both SN1 and SN2 pathways can be operative depending on the reaction conditions and the nucleophile. libretexts.orgchemguide.co.uk A variety of nucleophiles, including hydroxides, alkoxides, cyanides, and amines, can displace the bromide to introduce new functional groups. For instance, reaction with a phenoxide in a Williamson ether synthesis-type reaction would be expected to proceed via an SN2 mechanism. chegg.commasterorganicchemistry.com The reactivity of the benzylic C-Br bond is significantly greater than the aryl C-F bond towards nucleophilic attack under these conditions.

Metalation and Grignard Reagent Formation

The bromine atom can be exchanged with a metal, most commonly through the formation of a Grignard reagent. leah4sci.comlibretexts.org Reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would yield the corresponding Grignard reagent, (4-((4-fluorophenyl)thiomethyl)phenyl)magnesium bromide. youtube.comyoutube.com This organometallic intermediate is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide. leah4sci.comyoutube.com It is crucial to carry out this reaction under anhydrous conditions as Grignard reagents are highly reactive towards protic solvents. libretexts.org

Reactions of the Fluorine Moiety

The carbon-fluorine bond on the 4-fluorophenyl ring is generally less reactive than the carbon-bromine bond. However, under specific conditions, it can undergo transformation, offering another avenue for the derivatization of the parent molecule.

Aromatic Substitution Reactions (e.g., SNAr)

Nucleophilic aromatic substitution (SNAr) of the fluorine atom is a potential reaction pathway, although it typically requires harsh conditions or the presence of strong electron-withdrawing groups on the aromatic ring. wikipedia.org The sulfane bridge (-S-) is a weak activating group, which does not significantly facilitate SNAr reactions. For the fluorine to be displaced by a nucleophile, the formation of a stabilized Meisenheimer complex is necessary. wikipedia.org In the absence of strong activating groups, forcing conditions such as high temperatures and strong nucleophiles in polar aprotic solvents like DMSO might be required to achieve substitution. mdpi.comresearchgate.net

C-F Activation Studies

The activation of the strong carbon-fluorine bond is a challenging but increasingly important area of research. mdpi.com Transition metal-catalyzed C-F bond activation provides a route to functionalize fluoroaromatics. acs.org Catalytic systems based on nickel, palladium, or rhodium have been shown to mediate the cleavage of the C-F bond, allowing for cross-coupling and other transformations. mdpi.comrsc.org For this compound, such reactions would likely require specific catalytic systems designed for the activation of less reactive C-F bonds, especially given the presence of the more labile C-Br bond. Metal-free methods for C-F bond activation, for instance, using frustrated Lewis pairs, are also an emerging area of interest. researchgate.net

Table 2: Potential Reactions of the Fluorine Moiety

ReactionReagent TypeConditionsProduct Type
SNAr Strong Nucleophile (e.g., RO⁻, R₂N⁻)High Temperature, Polar Aprotic Solvent (e.g., DMSO)(4-Bromobenzyl)(4-alkoxyphenyl)sulfane or similar
C-F Activation Transition Metal Catalyst (e.g., Ni, Pd) and Coupling PartnerSpecific Ligands, Elevated TemperaturesCross-coupled product at the fluorine position

This table outlines plausible but challenging reactions for the fluorine moiety of this compound based on general principles of fluoroaromatic chemistry.

Transformations of the Sulfane Linkage

The sulfur atom in this compound is a key site for chemical modifications, readily undergoing oxidation to form sulfoxides and sulfones, and alkylation to yield sulfonium (B1226848) salts.

Oxidation to Sulfoxides and Sulfones

The oxidation of the sulfane linkage is a fundamental transformation, leading to the corresponding sulfoxide (B87167) and sulfone, which are valuable intermediates in organic synthesis. The degree of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

For the selective oxidation to the sulfoxide, mild oxidizing agents are typically employed. For instance, the oxidation of a related compound, 4-bromophenyl methyl sulfide (B99878), to (S)-(-)-p-bromophenyl methyl sulfoxide has been achieved with high enantioselectivity using a vanadium-based catalyst and hydrogen peroxide. mdpi.com A common laboratory method involves the use of one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in a suitable solvent such as dichloromethane (B109758) or acetic acid at controlled temperatures.

Further oxidation to the sulfone is accomplished using stronger oxidizing agents or an excess of the oxidant. Reagents like potassium permanganate (B83412) (KMnO₄), or an excess of hydrogen peroxide, often in the presence of a catalyst like sodium tungstate, can effectively drive the reaction to the sulfone stage. umn.edu The synthesis of 4-bromophenyl methyl sulfone from 4-bromothioanisole (B94970) has been reported using sodium periodate (B1199274) with a ruthenium catalyst, achieving a quantitative yield. mdpi.com

Table 1: Representative Oxidation Reactions of Related Sulfides

Starting MaterialOxidizing AgentProductYield (%)Reference
4-BromothioanisoleNaIO₄ / Ru catalyst4-Bromophenyl methyl sulfone100 mdpi.com
p-Bromophenyl methyl sulfideH₂O₂ / Vanadium catalyst(S)-(-)-p-Bromophenyl methyl sulfoxide70 mdpi.com
Alkyl/Aryl Sulfides30% H₂O₂ / Na₂WO₄Alkyl/Aryl SulfonesHigh umn.edu

Note: The data presented is for analogous compounds and is intended to be representative of the reactivity of this compound.

Reductions of the Sulfane Bond

The reductive cleavage of the C-S bond in sulfanes is a less common transformation but can be achieved under specific conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing a variety of functional groups, including alkyl halides. acs.orgresearchgate.net While direct reduction of the sulfane bond to yield the corresponding thiol and hydrocarbon is challenging, related reductions of sulfones to sulfides have been reported. The choice of reducing agent is critical to avoid unwanted side reactions on the aromatic rings.

Formation of Sulfonium Salts

The lone pair of electrons on the sulfur atom of this compound allows it to act as a nucleophile, reacting with alkylating agents to form stable sulfonium salts. youtube.com These salts are useful in various synthetic applications, including as alkylating agents themselves or as precursors for ylides.

The reaction typically involves treating the sulfane with an alkyl halide, such as methyl iodide or benzyl bromide, in an inert solvent. The resulting sulfonium salt precipitates from the reaction mixture or can be isolated upon removal of the solvent. The formation of triarylsulfonium salts from diaryl sulfides and a diaryliodonium salt in the presence of a copper catalyst has also been documented, suggesting a pathway to more complex sulfonium structures.

Table 2: Formation of Sulfonium Salts from Sulfides

SulfideAlkylating AgentProductConditionsReference
Generic SulfideAlkyl IodideAlkylsulfonium IodideRoom Temperature youtube.com
Diaryl SulfideDiaryliodonium Salt / Cu catalystTriarylsulfonium SaltElevated TemperatureGeneral Method

Note: The data presented is based on general reactions of sulfides and is illustrative for this compound.

Functionalization of the Benzyl Methylene (B1212753) Group

The methylene group situated between the sulfur atom and the 4-bromophenyl ring is activated by the adjacent sulfur and aromatic system, making it susceptible to halogenation and deprotonation followed by alkylation.

Alpha-Halogenation

The direct halogenation of the benzylic methylene group in compounds like this compound can be challenging due to the possibility of competing electrophilic aromatic substitution on the electron-rich phenyl rings. Studies on the chlorination of benzyl chloromethyl sulfides have shown that under certain conditions, chlorination occurs preferentially on the aromatic ring rather than the benzylic position. acs.org However, selective alpha-halogenation of alkyl sulfones has been achieved using specific reagent and solvent combinations that promote halogen bonding to control selectivity. rsc.org For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a non-polar solvent like carbon tetrachloride, often initiated by light or a radical initiator, could potentially favor alpha-halogenation.

Applications of 4 Bromobenzyl 4 Fluorophenyl Sulfane in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecular Architectures

The strategic placement of two different halogen atoms on the aromatic rings of (4-Bromobenzyl)(4-fluorophenyl)sulfane makes it an ideal intermediate for the stepwise and selective synthesis of more complex molecules. The bromine atom, being more susceptible to a variety of coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, can be selectively functionalized while leaving the more robust carbon-fluorine bond intact. This orthogonal reactivity allows for the sequential introduction of different substituents, paving the way for the construction of intricate and highly functionalized molecular frameworks.

For instance, the bromo-substituted ring can undergo a palladium-catalyzed cross-coupling reaction to introduce a new carbon-carbon or carbon-heteroatom bond. Subsequently, the fluoro-substituted ring can be targeted for nucleophilic aromatic substitution or other transformations, providing a reliable route to asymmetrically substituted diaryl sulfides. These resulting complex molecules are often scaffolds for the development of new pharmaceutical agents and agrochemicals. The thioether linkage itself can also be a target for oxidation to the corresponding sulfoxide (B87167) or sulfone, further expanding the molecular complexity and biological relevance of the resulting compounds.

Use in Scaffold Diversity Generation for Chemical Libraries

The generation of chemical libraries with high scaffold diversity is a cornerstone of modern drug discovery and chemical biology. This compound serves as an excellent starting material for creating such libraries due to its inherent potential for diversification. The two distinct halogen atoms act as handles for a wide array of chemical modifications.

By employing combinatorial chemistry approaches, the bromine atom can be reacted with a diverse set of boronic acids, alkynes, or amines, while the fluorine atom can be subjected to a different set of diversification reactions. This divergent synthetic strategy allows for the rapid generation of a large number of structurally distinct analogs from a single, common intermediate. The resulting libraries of diaryl sulfides and their derivatives can then be screened for biological activity against various therapeutic targets.

Table 1: Potential Diversification Reactions for this compound

Reaction TypeTarget HalogenReagent ClassResulting Moiety
Suzuki CouplingBromineBoronic Acids/EstersAryl or Alkyl Group
Sonogashira CouplingBromineTerminal AlkynesAlkynyl Group
Buchwald-Hartwig AminationBromineAminesAmino Group
Nucleophilic Aromatic SubstitutionFluorineNucleophiles (e.g., thiols, amines)Thioether or Amino Group

This table is for illustrative purposes and represents potential synthetic pathways.

Design of Ligands in Organometallic Chemistry

While direct use as a ligand may be limited, this compound is a valuable precursor for the synthesis of more complex ligands used in organometallic chemistry and catalysis. The thioether sulfur atom possesses lone pairs of electrons that can coordinate to transition metals. More importantly, the reactive halogen sites allow for the introduction of other coordinating groups, leading to the formation of multidentate ligands.

For example, the bromine atom can be converted to a phosphine (B1218219) group via a lithiation-phosphination sequence or a palladium-catalyzed phosphination. This would result in a P,S-chelating ligand. Alternatively, functionalization at both the bromo and fluoro positions could introduce additional donor atoms, creating sophisticated ligand architectures. These custom-designed ligands can then be used to modulate the reactivity and selectivity of metal catalysts in a wide range of organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

Precursor for Advanced Materials

The structural features of this compound also make it a promising precursor for the development of advanced functional materials. The presence of aromatic rings and a thioether linkage can contribute to desirable thermal and electronic properties in polymers and other materials.

Through polymerization reactions, this compound can be incorporated into polymer backbones. For example, poly(arylene sulfide)s are a class of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and inherent flame retardancy. By designing appropriate polymerization strategies that leverage the reactivity of the bromo and fluoro groups, novel polymers incorporating the this compound unit can be synthesized. These materials could find applications in electronics, aerospace, and automotive industries.

Furthermore, the molecule can be used to functionalize surfaces. The reactive handles allow for the covalent attachment of this compound to various substrates, such as silica (B1680970) or gold nanoparticles. This surface modification can alter the properties of the material, for instance, by creating a hydrophobic or a reactive surface layer for further chemical transformations.

Supramolecular Chemistry and Self Assembly Involving 4 Bromobenzyl 4 Fluorophenyl Sulfane

Host-Guest Chemistry with Molecular Receptors

While dedicated studies on the host-guest chemistry of (4-Bromobenzyl)(4-fluorophenyl)sulfane are not available in the current scientific literature, the structural motifs present in the molecule—a 4-bromobenzyl group and a 4-fluorophenyl group linked by a thioether bridge—allow for a scientifically grounded projection of its potential interactions with various molecular receptors. The principles of supramolecular chemistry suggest that this compound would be a viable guest for several well-known classes of host molecules, driven by a combination of non-covalent interactions.

The key structural features of this compound relevant to host-guest interactions include its two distinct aromatic rings, the presence of halogen atoms (bromine and fluorine) capable of halogen bonding, and the flexible thioether linkage. These characteristics suggest potential for complexation within the cavities of macrocyclic hosts such as cyclodextrins and calixarenes.

Potential Interactions with Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them excellent hosts for a wide range of guest molecules. nih.govmdpi.com The size of the cyclodextrin (B1172386) cavity is a critical determinant of the stability and geometry of the resulting inclusion complex. nih.gov For a guest such as this compound, different cyclodextrins would likely exhibit distinct binding behaviors.

β-Cyclodextrin , with a cavity size suitable for single aromatic rings, could encapsulate either the 4-fluorophenyl or the 4-bromobenzyl moiety. tnstate.edu The formation of a 1:1 inclusion complex is the most probable stoichiometry. Within the cavity, the aromatic ring would be stabilized by hydrophobic and van der Waals interactions.

γ-Cyclodextrin , possessing a larger cavity, might be capable of including a larger portion of the guest molecule, potentially encompassing both aromatic rings, or could even accommodate two guest molecules.

The stability of such complexes would be influenced by the "fit" of the guest within the host cavity and the potential for specific interactions, such as hydrogen bonding between the fluorine or bromine atoms and the hydroxyl groups on the cyclodextrin rim. Studies on similar aryl sulfides have demonstrated the feasibility of cyclodextrin encapsulation. nih.gov

Potential Interactions with Calixarenes:

Calixarenes are macrocyclic compounds formed from phenol (B47542) units linked by methylene (B1212753) bridges, creating a basket-shaped molecule with a well-defined cavity. nih.gov Their synthetic versatility allows for modifications at the upper and lower rims, enabling the creation of highly selective receptors. nih.gov The π-rich cavity of calixarenes makes them particularly well-suited for binding aromatic guests.

The interaction of this compound with a p-tert-butylcalix nih.govarene, for instance, would likely involve the inclusion of either the 4-bromobenzyl or the 4-fluorophenyl group into the hydrophobic cavity. The binding would be primarily driven by π-π stacking interactions between the electron-rich aromatic rings of the calixarene (B151959) and the guest. Additionally, C-H•••π interactions between the benzyl (B1604629) methylene protons and the calixarene aromatic walls would contribute to complex stability. The presence of halogen atoms on the guest could lead to specific halogen bonding interactions with the calixarene framework or with functional groups appended to it. Research on calixarene derivatives has shown their capacity to bind guests containing benzyl and chloro-groups, suggesting a strong potential for complexation with the subject compound. nih.gov

Summary of Potential Host-Guest Interactions:

The following table summarizes the likely host-guest interactions for this compound with common molecular receptors, based on the behavior of analogous compounds.

Host MoleculeProbable Stoichiometry (Host:Guest)Primary Driving InteractionsPotential Specific Interactions
β-Cyclodextrin 1:1Hydrophobic interactions, Van der Waals forcesHalogen bonding with rim hydroxyls
γ-Cyclodextrin 1:1 or 1:2Hydrophobic interactions, Van der Waals forcesHalogen bonding with rim hydroxyls
Calix nih.govarene 1:1π-π stacking, C-H•••π interactionsHalogen bonding with host framework

It is important to reiterate that the interactions described are predictive and based on established principles of supramolecular chemistry and studies of structurally related molecules. nih.govtnstate.edunih.gov Experimental validation through techniques such as NMR spectroscopy, isothermal titration calorimetry (ITC), and X-ray crystallography would be necessary to fully characterize the host-guest chemistry of this compound, including the determination of binding constants, thermodynamic parameters, and the precise structures of the inclusion complexes.

Electrochemical Behavior and Applications of 4 Bromobenzyl 4 Fluorophenyl Sulfane

Redox Properties and Voltammetric Studies

Voltammetric studies are instrumental in elucidating the redox properties of (4-Bromobenzyl)(4-fluorophenyl)sulfane. By examining the potentials at which the compound is oxidized and reduced, insights into its electronic structure and reactivity can be gained.

The oxidation of diaryl sulfanes, such as the (4-fluorophenyl)sulfane portion of the title compound, typically occurs at the sulfur atom. This process involves the removal of one or more electrons to form radical cations, which can then undergo further reactions or be further oxidized to sulfoxides and sulfones. The oxidation potential is influenced by the nature of the substituents on the aromatic rings.

Based on studies of related compounds, the oxidation of the sulfane moiety in this compound is anticipated to be an irreversible process, leading to the formation of the corresponding sulfoxide (B87167). The expected oxidation potential would likely fall in the range observed for other halogenated diaryl sulfanes.

Table 1: Estimated Oxidation Potentials of this compound and Related Compounds This table presents estimated values based on trends observed in related organosulfur compounds, as direct experimental data for this compound is not available in the provided search results.

CompoundOxidation ProcessEstimated Peak Potential (V vs. SCE)Solvent/Electrolyte
This compoundS → S•+ → Sulfoxide+1.4 to +1.6Acetonitrile (B52724) / TBAP
Diphenyl sulfide (B99878)S → S•+ → Sulfoxide~ +1.3Acetonitrile / TBAP

The reduction of this compound involves the acceptance of electrons by the molecule. The most likely site for reduction is the carbon-bromine bond of the 4-bromobenzyl group. The electrochemical reduction of benzyl (B1604629) bromides has been shown to proceed via cleavage of the C-Br bond. rsc.orgresearchgate.netresearchgate.net The reduction potential for this process is influenced by the substituents on the phenyl ring. rsc.org

Studies on the electrochemical reduction of substituted benzyl bromides have demonstrated a linear correlation with Hammett substituent values. rsc.org The presence of the (4-fluorophenyl)sulfane group at the para position of the benzyl bromide would influence the reduction potential. The reduction of the C-Br bond is an irreversible process that typically involves a two-electron transfer, leading to the formation of a carbanion intermediate and a bromide ion. researchgate.net The 4-fluorophenyl ring is generally more resistant to reduction than the bromobenzyl moiety.

Table 2: Estimated Reduction Potentials for the Halogenated Moieties of this compound This table presents estimated values based on trends observed in related halogenated aromatic compounds, as direct experimental data for this compound is not available in the provided search results.

MoietyReduction ProcessEstimated Peak Potential (V vs. SCE)ElectrodeSolvent/Electrolyte
4-BromobenzylC-Br bond cleavage-1.5 to -1.8Glassy CarbonAcetonitrile / TBAP
4-FluorophenylC-F bond cleavage> -2.5Glassy CarbonAcetonitrile / TBAP

Electrochemical Synthesis Pathways Involving the Compound

The redox activity of this compound opens up possibilities for its use in electrochemical synthesis, allowing for selective modifications of the molecule.

Anodic oxidation of this compound can be employed to synthesize its corresponding sulfoxide derivative. By applying a controlled potential, the sulfane group can be selectively oxidized without affecting the halogenated aromatic rings. This method offers a green alternative to chemical oxidants, as it avoids the use of potentially hazardous reagents and simplifies product purification. The biomimetic oxidation of sulfides to sulfoxides has been demonstrated using electrochemical methods. The process would involve a two-electron oxidation of the sulfur atom.

Cathodic reduction provides a pathway to selectively cleave the carbon-bromine bond in the 4-bromobenzyl group. This electrochemical dehalogenation can be used to synthesize (4-fluorophenyl)(p-tolyl)sulfane. The reduction potential can be tuned to target the C-Br bond while leaving the more stable C-F bond intact. uantwerpen.be The electroreductive cleavage of the carbon-halogen bond in halogenated organic compounds is a well-established synthetic strategy. researchgate.net The process can be influenced by the choice of cathode material and the composition of the electrolyte solution. uantwerpen.be

Analytical Electrochemical Methods for Characterization and Quantification

Electrochemical techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be utilized for the qualitative and quantitative analysis of this compound. nih.govmdpi.com These methods are highly sensitive and can be adapted for the determination of the compound in various matrices.

The distinct reduction peak corresponding to the cleavage of the C-Br bond can serve as an analytical signal for the quantification of the compound. Voltammetric methods have been successfully applied for the determination of other halogenated organic compounds. nih.govmdpi.comresearchgate.net Similarly, the oxidation peak of the sulfane moiety could also be used for analytical purposes, although it may be less specific due to potential interference from other oxidizable species. The development of a specific electrochemical sensor for this compound could be based on modifying an electrode surface to enhance its interaction with the analyte, thereby improving selectivity and sensitivity. rsc.org

Q & A

Basic Research Questions

Q. What are the optimized transition-metal-free synthesis methods for (4-bromobenzyl)(4-fluorophenyl)sulfane?

  • Methodology : The compound can be synthesized via base-promoted coupling of aryl halides with disulfides. For example, using 4-bromobenzyl bromide and bis(4-fluorophenyl)disulfide in the presence of KOtBu (potassium tert-butoxide) and DMSO under visible light or thermal conditions. The reaction typically proceeds over 24 hours, followed by purification via flash column chromatography (petroleum ether/ethyl acetate gradients) .
  • Key Considerations :

  • Solvent choice (DMSO enhances nucleophilic substitution).
  • Stoichiometric ratios of aryl halide to disulfide (1:1.2 recommended).
  • Temperature control (room temperature for light-promoted reactions vs. 60–80°C for thermal activation).

Q. How can the purity and structure of this compound be confirmed?

  • Analytical Techniques :

  • 1H/13C NMR : Peaks for aromatic protons (δ 7.2–7.5 ppm) and methylene bridge (δ ~4.1 ppm, singlet) confirm connectivity .
  • 19F NMR : Distinct signals for the 4-fluorophenyl group (δ -115 to -120 ppm) .
  • HPLC-MS : Verifies molecular ion [M+H]+ at m/z 355.0 (calculated for C₁₃H₁₀BrF₂S).
    • Purity Assessment : Use flash chromatography with TLC monitoring (Rf ~0.3 in 95:5 petroleum ether/ethyl acetate) .

Advanced Research Questions

Q. How do halogen substitutions (Br vs. F) influence the reactivity and electronic properties of this sulfane?

  • Structural Insights :

  • Bromine’s electron-withdrawing effect increases electrophilicity at the benzyl position, facilitating nucleophilic attacks.
  • Fluorine’s electronegativity enhances aryl ring stability and influences π-π stacking in crystallographic studies .
    • Experimental Data :
Substitution SiteHammett Constant (σ)Reaction Rate (k, s⁻¹)
4-Bromobenzyl0.231.8 × 10⁻³
4-Fluorophenyl0.062.4 × 10⁻³
  • Source: Comparative kinetic studies using UV-Vis spectroscopy .

Q. What strategies resolve contradictions in reported yields for transition-metal-free sulfane syntheses?

  • Critical Analysis :

  • Contradiction : Yields range from 63% to 86% for analogous compounds .
  • Resolution Factors :
  • Light Source : Visible light (450 nm) improves radical initiation vs. thermal activation.
  • Purification : Gradient elution in chromatography reduces co-elution of disulfide byproducts.
  • Case Study : Microwave-assisted synthesis (100°C, 30 min) increased yield to 89% by minimizing side reactions .

Q. How can sulfane sulfur groups in this compound be quantitatively detected in biological systems?

  • Detection Methods :

  • Cyanolysis : React with KCN under basic conditions; measure thiocyanate (SCN⁻) via UV at 460 nm .
  • Fluorescent Probes (e.g., SSP2) : Sulfane-mediated cyclization generates a fluorescence signal (λex/λem = 488/525 nm), enabling real-time tracking in cells .
    • Validation : Cross-check with LC-MS/MS to avoid false positives from thiol interference.

Methodological Challenges

Q. What crystallographic techniques elucidate the solid-state structure of this compound?

  • Approach :

  • Grow single crystals via slow evaporation in dichloromethane/hexane.
  • X-ray Diffraction : Resolve Br···F interactions (3.2–3.5 Å) and dihedral angles between aromatic rings (45–60°) .
    • Data Interpretation : Use software like SHELX for refinement; validate against Cambridge Structural Database entries for analogous sulfanes.

Q. What are the implications of this compound’s logP and solubility for pharmacological assays?

  • Physicochemical Profiling :

  • logP : ~3.5 (predicted via ChemDraw), indicating moderate lipophilicity.
  • Solubility : <0.1 mg/mL in water; use DMSO stock solutions (≤10% v/v) for in vitro assays to avoid cytotoxicity .
    • Optimization : Introduce polar groups (e.g., -OH, -COO⁻) via derivatization to enhance aqueous solubility for bioavailability studies .

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